
3-Hydroxy-7-methyloctanoic acid
Übersicht
Beschreibung
3-Hydroxy-7-methyloctanoic acid is a useful research compound. Its molecular formula is C9H18O3 and its molecular weight is 174.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Hydroxy-7-methyloctanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Hydroxy-7-methyloctanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Inhibitory Role in Enzymatic Processes : A study discovered that a compound related to 3-Hydroxy-7-methyloctanoic acid plays a significant role in inhibiting enzymes like aminopeptidase B and leucine aminopeptidase. This was demonstrated through the X-ray structure determination of a similar compound (Nakamura et al., 1976).
Application in Pheromone Synthesis : The synthesis of similar compounds, such as 4-methyloctanoic acid, has been explored for use in olfactory trapping of certain beetles, indicating potential applications in pest control (Ragoussis et al., 2007).
Environmental Marker Analysis : A method for quantitative profiling of 3-hydroxy fatty acids (closely related to 3-Hydroxy-7-methyloctanoic acid) in environmental samples was developed, suggesting its use in estimating endotoxin levels in various samples (Uhlig et al., 2016).
Perfume and Aroma Industry Applications : The synthesis of Methyl 3-methyloctanoate, a key perfume component derived from a similar compound, has been explored for use in cosmetics, drinks, and foods (Kim et al., 2005).
Potential in Wine Aroma : A volatile component, 4-hydroxy-3-methyloctanoic acid gamma-lactone, identified in oak-aged wines, suggests its extraction from oak wood during aging and its influence on the aroma of wines (Kepner et al., 1972).
Medical Imaging Applications : Compounds like [1-11C]-3-(R,S)-methylocatanoic acid have shown potential as PET markers for imaging medium-chain fatty acid metabolism in vivo (Kawashima et al., 1997).
Antimicrobial and Antiproliferative Effects : A study on derivatives of 3-hydroxyoctanoic acid, a similar compound, showed antimicrobial activity against various bacteria and fungi but limited antiproliferative effects on mammalian cells (Radivojević et al., 2015).
Metabolic Studies : Metabolism of related compounds like 2-Methyloctanoic acid by liver mitochondria was investigated, highlighting its potential role in biochemical pathways (Dean & Whitehouse, 1966).
Eigenschaften
IUPAC Name |
3-hydroxy-7-methyloctanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-7(2)4-3-5-8(10)6-9(11)12/h7-8,10H,3-6H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URSDOFWLDXJRKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(CC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-7-methyloctanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[5-Bromo-2-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone](/img/structure/B8137571.png)
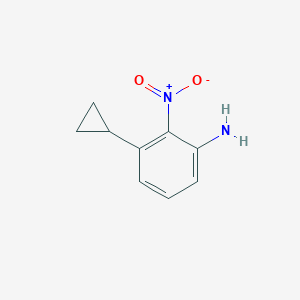
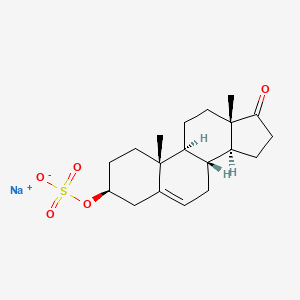
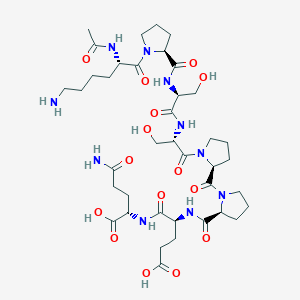

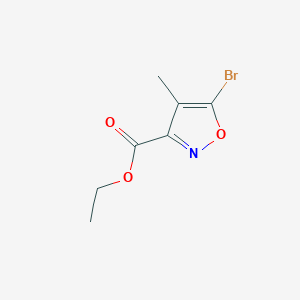



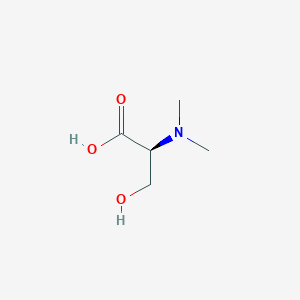
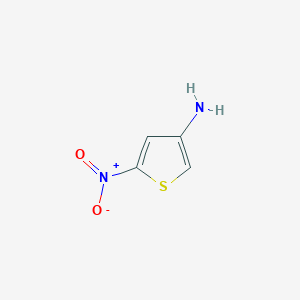

![6-Methoxyspiro[indene-2,4'-piperidin]-1(3H)-one](/img/structure/B8137652.png)